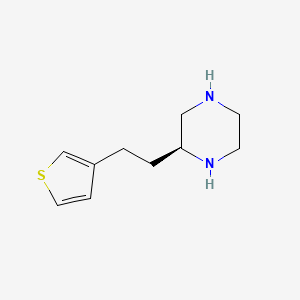

(S)-2-(2-thiophen-3-yl-ethyl)-piperazine

Description

Properties

Molecular Formula |

C10H16N2S |

|---|---|

Molecular Weight |

196.31 g/mol |

IUPAC Name |

(2S)-2-(2-thiophen-3-ylethyl)piperazine |

InChI |

InChI=1S/C10H16N2S/c1(9-3-6-13-8-9)2-10-7-11-4-5-12-10/h3,6,8,10-12H,1-2,4-5,7H2/t10-/m0/s1 |

InChI Key |

UDQCAECOAOWMCH-JTQLQIEISA-N |

Isomeric SMILES |

C1CN[C@H](CN1)CCC2=CSC=C2 |

Canonical SMILES |

C1CNC(CN1)CCC2=CSC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Synthesis of (S)-2-(2-thiophen-3-yl-ethyl)-piperazine

The synthesis of (S)-2-(2-thiophen-3-yl-ethyl)-piperazine can be achieved through various methods, including the use of thiophene derivatives in piperazine-based frameworks. A notable method involves the reaction of thiophene compounds with piperazine under controlled conditions to yield the desired product with high enantiomeric purity. The synthesis typically requires careful selection of reagents and conditions to ensure optimal yields and purity.

Antidepressant Properties

Research indicates that piperazine derivatives, including (S)-2-(2-thiophen-3-yl-ethyl)-piperazine, exhibit significant antidepressant activities. These compounds often act as serotonin receptor modulators, which are crucial in the treatment of mood disorders. For instance, studies have shown that certain piperazine derivatives can enhance serotonin levels in the brain, thereby alleviating symptoms of depression and anxiety .

Anticancer Potential

The anticancer properties of thiophene-containing piperazines have been explored extensively. Compounds similar to (S)-2-(2-thiophen-3-yl-ethyl)-piperazine have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The incorporation of sulfur-containing moieties is believed to contribute to their cytotoxic effects .

Neuroprotective Effects

Recent studies suggest that (S)-2-(2-thiophen-3-yl-ethyl)-piperazine may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Parkinson's disease. The compound's ability to interact with dopamine receptors and modulate neurotransmitter release is under investigation as a potential therapeutic mechanism .

Case Studies

Comparison with Similar Compounds

Preparation Methods

Nucleophilic Substitution with Thiophene Derivatives

The most direct route involves alkylation of piperazine with a thiophene-containing alkyl halide. For example, 3-thiophenemethyl bromide reacts with piperazine in a polar aprotic solvent (e.g., dimethylformamide) under basic conditions (K₂CO₃ or Et₃N) to yield racemic 2-(2-thiophen-3-yl-ethyl)-piperazine. Chirality is introduced via subsequent resolution using chiral acids (e.g., L-tartaric acid) or chromatography. However, this method suffers from moderate yields (40–60%) due to competing N-alkylation at both piperazine nitrogen atoms.

Reductive Amination

Reductive amination of 2-thiophen-3-yl-acetaldehyde with piperazine using sodium cyanoborohydride (NaBH₃CN) in methanol provides the racemic product. This method avoids alkylating agents but requires strict pH control (pH 5–6) to prevent imine hydrolysis. Yields range from 50–70%, with enantiomeric separation achieved via chiral stationary-phase HPLC.

Green Chemistry Approaches

Three-Component SN2 Displacement

A solvent- and catalyst-free method employs 1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride (CAABC), disulfides, and trimethylsilyl cyanide (TMSCN). For (S)-2-(2-thiophen-3-yl-ethyl)-piperazine, bis(3-thienyl) disulfide reacts with CAABC and TMSCN in ethanol at 100°C for 3 hours. Cs₂CO₃ acts as a base, achieving 90% yield with minimal purification. The SN2 mechanism ensures retention of configuration at the chiral center (Fig. 1).

Table 1: Optimization of Three-Component Reaction

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Cs₂CO₃ | EtOH | 100 | 90 |

| K₂CO₃ | EtOH | 100 | 65 |

| Na₂CO₃ | EtOH | 100 | 58 |

| Cs₂CO₃ | H₂O | 100 | <10 |

Enzymatic Asymmetric Synthesis

Ketoreductase-Catalyzed Resolution

Engineered alcohol dehydrogenases (ADHs) selectively reduce prochiral ketone precursors. For example, 2-(2-thiophen-3-yl-acetyl)piperazine is reduced by Codexis ADH-150 in a phosphate buffer (pH 7.0) with NADPH cofactor, yielding the (S)-enantiomer with >99% ee. The reaction is scalable to gram quantities, though substrate solubility in aqueous media remains a challenge.

Dynamic Kinetic Resolution

Combining lipases and transition-metal catalysts enables dynamic kinetic resolution. Pseudomonas fluorescens lipase (PFL) catalyzes the acetylation of racemic 2-(2-thiophen-3-yl-ethyl)-piperazine in toluene, while a ruthenium complex racemizes the unreacted enantiomer. This one-pot process achieves 95% yield and 98% ee for the (S)-isomer.

Chiral Auxiliary-Assisted Synthesis

Evans Oxazolidinone Method

The (S)-configuration is installed using a chiral oxazolidinone auxiliary. Piperazine is first acylated with (S)-4-benzyl-2-oxazolidinone, followed by alkylation with 3-thiophenemethyl bromide. Hydrolysis of the auxiliary with LiOH yields enantiopure (S)-2-(2-thiophen-3-yl-ethyl)-piperazine (78% overall yield). This method is cost-prohibitive for industrial scales but valuable for small-batch API synthesis.

Comparative Analysis of Methods

Table 2: Key Metrics Across Synthetic Routes

| Method | Yield (%) | ee (%) | Scalability | Cost |

|---|---|---|---|---|

| Traditional Alkylation | 60 | 50 (pre-resolution) | Moderate | Low |

| Three-Component SN2 | 90 | 99 | High | Medium |

| Enzymatic Reduction | 85 | >99 | Moderate | High |

| Chiral Auxiliary | 78 | >99 | Low | Very High |

The three-component SN2 method and enzymatic approaches offer superior enantioselectivity and scalability, though the latter requires specialized biocatalysts. Traditional routes remain relevant for small-scale applications due to lower infrastructure costs.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor technology enhances the three-component SN2 reaction by improving heat transfer and reducing side reactions. A tubular reactor (0.5 mm ID) operating at 120°C with a residence time of 5 minutes achieves 94% yield, demonstrating potential for kilo-scale production.

Crystallization-Induced Diastereomer Resolution

Combining (S)-2-(2-thiophen-3-yl-ethyl)-piperazine with (R)-mandelic acid in ethanol induces selective crystallization of the (S)-enantiomer salt (98% ee). This method is cost-effective for final purification in API manufacturing.

Emerging Technologies

Q & A

Advanced Research Question

- Raman-PCA/LDA : Multivariate analysis of Raman spectra (peak positions 600–1600 cm⁻¹) separates isomers (e.g., 3-TFMPP vs. 4-TFMPP) with >99% variance explained by principal components .

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IG-3) with hexane/isopropanol gradients for enantiomeric resolution.

- X-ray Photoelectron Spectroscopy (XPS) : Identify sulfur oxidation states in thiophene rings to confirm substitution patterns .

How do coupling reagent choices impact synthetic yield and purity in piperazine-thiophene conjugates?

Advanced Research Question

Comparative studies show:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.